11-Oxoheptadecanoic acid
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Overview
Description
11-Oxoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H32O3 It is a derivative of heptadecanoic acid, characterized by the presence of a keto group at the 11th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxoheptadecanoic acid typically involves the oxidation of heptadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to introduce the keto group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic oxidation processes. These methods ensure higher yields and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 11-Oxoheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 11-hydroxyheptadecanoic acid.
Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Heptadecanedioic acid
Reduction: 11-Hydroxyheptadecanoic acid
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
11-Oxoheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing processes such as β-oxidation. The presence of the keto group allows it to participate in redox reactions, impacting cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Heptadecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
2-Oxoheptadecanoic acid: Similar structure but with the keto group at the 2nd position, leading to different reactivity and applications.
Uniqueness: 11-Oxoheptadecanoic acid is unique due to the specific positioning of the keto group, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
11-oxoheptadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-10-13-16(18)14-11-8-6-5-7-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDAMYLZDHNINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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